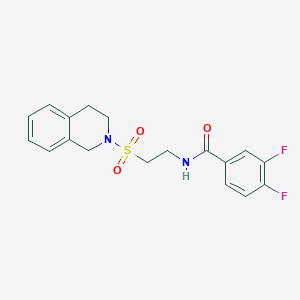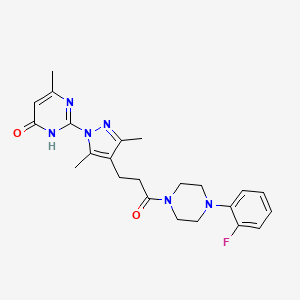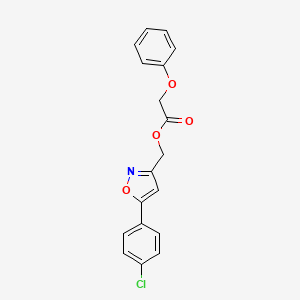
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions and careful selection of reagents. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester is described as regiospecific, with the structure confirmed by single-crystal X-ray analysis . Similarly, the synthesis of various alkyl(isoxazolylmethoxyphenyl)tetrazoles involves the reaction of (3-alkylisoxazol-5-yl)methanols with thionyl chloride to produce chloromethyl isoxazoles, which are then further reacted to produce the desired tetrazoles . These methods could potentially be adapted for the synthesis of "(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate."
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and isoxazole groups has been determined using single-crystal X-ray diffraction. For example, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate reveals a dihedral angle between the phenyl group and the isoxazoline ring, indicating the spatial arrangement of these groups . This information is crucial for understanding the molecular geometry and potential reactive sites of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves interactions with various reagents to form new bonds or functional groups. The reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, for example, results in the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, among other isomeric products . This demonstrates the complexity of reactions involving these types of compounds and the potential for multiple products to form.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing chlorophenyl and isoxazole groups can be inferred from their molecular structure. The presence of halogens, such as chlorine, can influence the compound's reactivity and interactions with other molecules. The crystal packing and hydrogen bonding patterns observed in the structures of related compounds provide insights into their solid-state properties, such as stability and solubility .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
One of the key applications of compounds related to (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate is in the field of crystallography. For instance, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, was investigated to understand its formation from various reactions (Lee, Ryu, & Lee, 2017).
Antimicrobial Agents
Compounds with structures similar to this compound have been synthesized and studied for their antimicrobial properties. For example, the synthesis of formazans from a Mannich base of a related compound showed moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer and Electrochemical Properties
These compounds have been explored for their potential anticancer properties. A study on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, which are structurally related, demonstrated significant anticancer activity against lung cancer cells and also exhibited notable electrochemical behavior (Badiger, Khatavi, & Kamanna, 2022).
Green Synthesis and Azo Dyes
Green synthesis methods have been employed to create compounds like 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, which are related to the compound . These methods offer environmentally friendly approaches and have potential applications in the development of azo dyes with antimicrobial properties (Banpurkar, Wazalwar, & Perdih, 2018).
Herbicide Research
Related phenoxy acid compounds have been extensively studied as herbicides, with investigations into their effects on plant growth and potential as weed killers (Blackman, 1945).
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-8-6-13(7-9-14)17-10-15(20-24-17)11-23-18(21)12-22-16-4-2-1-3-5-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEBKNPSVQLPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


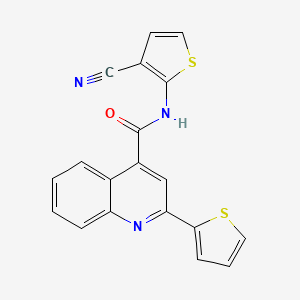
![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)
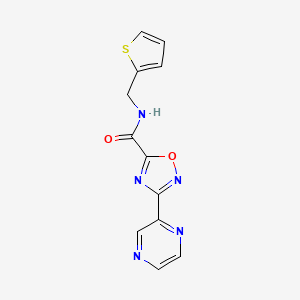

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
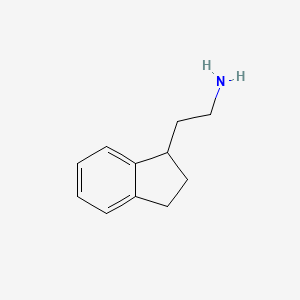
![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)
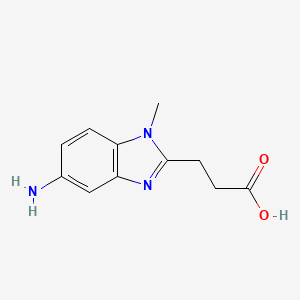
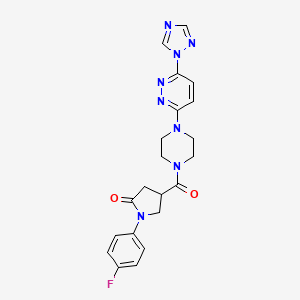
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)
